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Bicyclo[3.2.0]hept-6-ylmethanol

Cat. No.: B2412943
CAS No.: 79972-63-7
M. Wt: 126.199
InChI Key: AHDRZMIBSREKRW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Bicyclo[3.2.0]heptane Derivatives

Bicyclo[3.2.0]heptane derivatives are a class of bicyclic compounds characterized by a fused ring system composed of a cyclopentane (B165970) and a cyclobutane (B1203170) ring. openochem.orgnih.gov The nomenclature of these compounds follows the International Union of Pure and Applied Chemistry (IUPAC) system for bicyclic molecules. vedantu.comwikipedia.orged.gov The name "bicyclo" indicates the presence of two rings, and the numbers in the brackets, [3.2.0], specify the number of carbon atoms in the bridges connecting the two bridgehead carbons. chadsprep.comchemistrysteps.com In the case of bicyclo[3.2.0]heptane, the bridges consist of three, two, and zero carbons. The "heptane" part of the name signifies a total of seven carbon atoms in the bicyclic system.

The numbering of the bicyclo[3.2.0]heptane skeleton commences at one of the bridgehead carbons, proceeds along the longest path to the second bridgehead carbon, then continues along the next longest path. wikipedia.orgchadsprep.com Substituents are named and numbered according to standard IUPAC rules. For instance, in Bicyclo[3.2.0]hept-6-ylmethanol, the "-ol" suffix and the "methanol" root indicate a hydroxyl group attached to a methyl group, which is itself attached to the C6 position of the bicyclo[3.2.0]heptane framework. chemsynthesis.com

There are two possible stereoisomers for the parent bicyclo[3.2.0]heptane: cis-bicyclo[3.2.0]heptane and trans-bicyclo[3.2.0]heptane, which refer to the relative orientation of the hydrogens at the bridgehead carbons. nih.govnist.gov

Historical Context of Bicyclo[3.2.0]heptane Chemistry

Interest in bicyclo[3.2.0]heptane systems was not prominent until the mid-20th century. nih.gov A significant early discovery was the serendipitous synthesis of a derivatized cyclobutanone, 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one, by researchers at Pfizer in the mid-1960s. mdpi.com The development of synthetic methods, such as the intramolecular [2+2] cycloaddition, has been crucial for accessing the bicyclo[3.2.0]heptane core. orgsyn.org This photochemical reaction has been a cornerstone in the synthesis of various bicyclo[3.2.0]heptane derivatives. arkat-usa.orgresearchgate.net Early work also focused on the transformations of bicyclo[3.2.0]hept-3-en-6-ones, which are versatile intermediates for the synthesis of more complex molecules. orgsyn.orgresearchgate.net

Significance of the Bicyclo[3.2.0]heptane Framework in Contemporary Organic Chemistry Research

The bicyclo[3.2.0]heptane scaffold is a recurring motif in a number of natural products and biologically active molecules. rsc.orgnih.gov Its unique three-dimensional structure is believed to enhance binding efficiency to biological targets like proteins. rsc.orgnih.gov This has spurred significant interest in developing synthetic methods to access diverse substitution patterns on this framework. rsc.org

Modern synthetic strategies for constructing the bicyclo[3.2.0]heptane skeleton include:

[2+2] Photocycloaddition: This remains a widely used method for forming the cyclobutane ring within the bicyclic system. researchgate.netmdpi.com

Palladium-Catalyzed C-H Activation and C-C Cleavage: Recent research has demonstrated the synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids using this method. rsc.orgrsc.org

Phosphine-Mediated Tandem Reactions: This approach has been utilized to synthesize 2-chromanone-fused bicyclo[3.2.0]heptenones with high regio- and diastereoselectivity. bohrium.com

The bicyclo[3.2.0]heptane framework also serves as a mechanophore, a molecule that responds to mechanical stress in a specific way. Studies have shown that the bicyclo[3.2.0]heptane ring can undergo a formal retro [2+2] cycloaddition upon mechanical activation, generating reactive bis-enone products. nih.govacs.org This property holds potential for the development of stress-responsive and self-healing materials. nih.gov

Overview of this compound as a Target Molecule in Synthetic and Mechanistic Studies

This compound and its derivatives are valuable intermediates in organic synthesis. For instance, research has described the synthesis of related compounds like (1-methyl-2-methylenebicyclo[3.2.0]heptan-6-yl)diphenylmethanol through recyclization reactions of camphor (B46023) derivatives. researchgate.net The stereochemistry of such molecules is often investigated using techniques like NOESY experiments. researchgate.net

Furthermore, functionalized bicyclo[3.2.0]heptane alcohols, such as ((1S, 4S, 5S)-1-Methyl-4-(1,4-dioxaspiro[4.5]decan-2-yl)bicyclo[3.2.0]hept-2-en-3-yl)methanol, have been synthesized as part of strategies towards complex natural products. ias.ac.in The synthesis of bicyclo[3.2.0]heptane diols has also been achieved stereoselectively from corresponding bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net Mechanistic studies have explored the biotransformation of bicyclo[3.2.0]heptane systems, including the bioreduction of ketones to produce chiral alcohols. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2412943 Bicyclo[3.2.0]hept-6-ylmethanol CAS No. 79972-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bicyclo[3.2.0]heptanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-7-4-6-2-1-3-8(6)7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDRZMIBSREKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79972-63-7
Record name {bicyclo[3.2.0]heptan-6-yl}methanol
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Chemical Reactivity and Transformation Studies of Bicyclo 3.2.0 Hept 6 Ylmethanol and Derivatives

Reactions of the Bicyclo[3.2.0]heptane Skeleton

The reactivity of the bicyclo[3.2.0]heptane skeleton is largely dictated by its strained nature, leading to a variety of unique chemical transformations. nih.gov

Addition Reactions to Unsaturated Bicyclo[3.2.0]heptene Systems

Unsaturated bicyclo[3.2.0]heptene systems readily undergo addition reactions, providing a versatile route to functionalized derivatives. The stereoselectivity of these additions is often influenced by the puckered conformation of the bicyclic ring system. stir.ac.uk

Photochemical [2+2] cycloaddition reactions are a common method for synthesizing the bicyclo[3.2.0]heptane core. researchgate.netarkat-usa.org For instance, the photocycloaddition of 2-cyclopentenone to alkenes can yield bicyclo[3.2.0]heptane derivatives. msu.edu The regioselectivity of these additions can be influenced by the substituents on the alkene. msu.edu Similarly, gold-catalyzed [2+2] cycloadditions of allenenes provide access to bicyclo[3.2.0]heptene structures. taltech.eemdpi.com Phosphine-catalyzed domino reactions of dienic sulfones and allenoates also yield bicyclo[3.2.0]heptene derivatives. acs.org

The addition of reagents like hypobromous acid (HOBr) to bicyclo[3.2.0]heptene systems has been studied in detail, with the resulting products being isolated and characterized. stir.ac.uk The stereochemistry of the addition is often directed by the existing stereocenters on the bicyclic frame.

Table 1: Examples of Addition Reactions to Unsaturated Bicyclo[3.2.0]heptene Systems
ReactantsReaction TypeCatalyst/ConditionsProduct(s)Key FindingsReference
2-Cyclopentenone and Propene[2+2] PhotocycloadditionMixture of regioisomeric cis-fused bicyclo[3.2.0]heptanesDemonstrates the formation of the core bicyclic structure. msu.edu
Allenenes[2+2] CycloadditionGold(I) complexesBicyclo[3.2.0]heptene derivativesProvides access to enantioenriched products with appropriate chiral ligands. taltech.eemdpi.com
Dienic sulfones and γ-CH3 allenoatesDomino ReactionTrimethylphosphineBicyclo[3.2.0]heptene derivativesAn efficient method for the synthesis of the bicyclo[3.2.0]heptene skeleton under mild conditions. acs.org
Aryl bis-enone derivativesAnion radical [2+2] photocycloadditionEosin Y, LiBr, visible lightEnantioenriched, highly substituted bicyclo[3.2.0]heptanesChiral oxazolidinone auxiliaries enable stereoselective synthesis. mdpi.com

Cyclization and Recyclization Reactions of Bicyclo[3.2.0]heptane Intermediates

The formation of the bicyclo[3.2.0]heptane skeleton often involves intramolecular cyclization reactions. taltech.ee A prominent method is the intramolecular [2+2] cycloaddition of a ketene (B1206846) intermediate, which can lead to the formation of bicyclo[3.2.0]hept-3-en-6-ones with high stereoselectivity. orgsyn.org

Recyclization reactions, where the bicyclic system is rearranged, have also been observed. For example, the reaction of 8,10-dibromocamphor with Grignard or organolithium reagents results in the formation of substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes. scispace.comuniv.kiev.ua This transformation proceeds through a proposed mechanism involving intramolecular enolate alkylation and subsequent Grob fragmentation. scispace.comuniv.kiev.ua

Table 2: Examples of Cyclization and Recyclization Reactions
Starting MaterialReagents/ConditionsReaction TypeProductKey FindingsReference
3-Hydroxy-6-heptenoic acid derivativesHeat or other activationIntramolecular [2+2] cyclization of an in situ generated keteneBicyclo[3.2.0]hept-3-en-6-onesHigh yield and stereoselectivity for the thermodynamically more stable isomer. orgsyn.org
8,10-DibromocamphorGrignard reagents or organolithium compoundsRecyclization via intramolecular enolate alkylation and Grob fragmentationSubstituted 1-methyl-2-methylenebicyclo[3.2.0]heptanesA novel rearrangement leading to the formation of a bicyclo[3.2.0]heptane skeleton. scispace.comuniv.kiev.ua

Intramolecular Rearrangements of Bicyclo[3.2.0]heptane Derivatives (e.g., Electrocyclic Ring-Opening, Grob Fragmentation)

Bicyclo[3.2.0]heptane derivatives are prone to various intramolecular rearrangements, driven by the release of ring strain.

Electrocyclic Ring-Opening: The strained cyclobutene (B1205218) ring within certain bicyclo[3.2.0]heptadiene derivatives can undergo electrocyclic ring-opening. thieme-connect.denih.gov Theoretical studies have investigated the mechanism of this reaction, suggesting that while a disrotatory anti-Woodward-Hoffmann pathway has been considered, the conrotatory pathway generally remains the lower energy option. nih.gov Photochemical electrocyclic rearrangement of 1,2-dimethylenecyclopentane leads to the formation of bicyclo[3.2.0]hept-1(5)-ene nearly quantitatively. thieme-connect.de

Grob Fragmentation: The Grob fragmentation is a common reaction for appropriately substituted bicyclo[3.2.0]heptane derivatives. thieme-connect.de This reaction involves the cleavage of a carbon-carbon bond, often leading to the formation of seven-membered rings. For instance, bicyclo[3.2.0]heptan-1-ols with a leaving group on an adjacent carbon can undergo a base-catalyzed Grob-Wharton fragmentation to yield cycloheptenones. thieme-connect.de Similarly, treatment of mesylates derived from tricyclic photoadducts with base can induce a Grob fragmentation, leading to bicyclo[3.2.1]octenone systems. psu.edu

Ring Expansion and Ring Contraction Transformations

The bicyclo[3.2.0]heptane skeleton can undergo both ring expansion and ring contraction reactions, further highlighting its synthetic versatility.

Ring Expansion: Ring expansion of bicyclo[3.2.0]heptane derivatives provides an entry into larger ring systems, such as cycloheptanes and bicyclo[3.2.1]octanes. psu.eduthieme-connect.de For example, the treatment of a mesylate derived from a tricyclic photoproduct with aqueous sodium hydroxide (B78521) resulted in a simultaneous saponification and Grob fragmentation, leading to an endo-bicyclo[3.2.1]octenone. psu.edu Reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one is a key step in the synthesis of cycloheptane-1,3-dione. researchgate.net

Ring Contraction: While less common, ring contraction reactions of the bicyclo[3.2.0]heptane system can occur under specific conditions. For example, treatment of certain bicyclic compounds with diethylaminosulfur trifluoride (DAST) can induce a ring contraction/ring expansion process. arkat-usa.org

Reactions Involving the Methanol (B129727) Functionality

The methanol group in Bicyclo[3.2.0]hept-6-ylmethanol provides a handle for further functionalization.

Oxidation Reactions of the Methanol Group

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. For instance, the oxidation of bicyclo[3.2.0]hept-3-en-6-endo-ols has been used to prepare the corresponding enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.org The Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one, a related ketone, leads to the formation of isomeric lactones. researchgate.net The choice of oxidant and reaction conditions can influence the outcome of the reaction, allowing for selective transformations.

Esterification and Other Derivatizations of Bicyclo[3.2.0]heptanols

The hydroxyl group of bicyclo[3.2.0]heptanols, including the primary alcohol in this compound, readily undergoes esterification and other derivatization reactions common to alcohols. These transformations are crucial for the synthesis of more complex molecules and for the protection of the hydroxyl group during multi-step synthetic sequences.

One illustrative example is the efficient synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. arkat-usa.org In this process, endo-bicyclo[3.2.0]hept-6-en-3-ol is treated with various substituted benzoyl chlorides in the presence of a base to afford the corresponding benzoate (B1203000) esters in good yields. arkat-usa.org The precursor alcohol can be obtained with high endo-selectivity through the reduction of the corresponding ketone, bicyclo[3.2.0]hept-6-en-3-one, using reducing agents like lithium aluminum hydride (LiAlH₄) or L-Selectride®. arkat-usa.org Although L-Selectride® offers higher selectivity, LiAlH₄ provides a practical and cost-effective alternative for achieving a high endo:exo ratio. arkat-usa.org The direct esterification of the resulting alcohol mixture with various benzoyl chlorides allows for the isolation of diastereomerically pure endo-benzoates, often through crystallization. arkat-usa.org

The general conditions for this type of esterification involve the reaction of the bicyclo[3.2.0]heptanol with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane (B109758) or diethyl ether. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Interactive Table: Synthesis of endo-Bicyclo[3.2.0]hept-6-en-3-yl Benzoates arkat-usa.org

Entry Benzoyl Chloride Derivative Solvent Base Yield (%)
1 Benzoyl chloride Dichloromethane Pyridine 85
2 4-Methylbenzoyl chloride Dichloromethane Pyridine 82
3 4-Methoxybenzoyl chloride Dichloromethane Pyridine 80
4 4-Chlorobenzoyl chloride Dichloromethane Pyridine 75

Beyond esterification, other common derivatizations of the hydroxyl group in bicyclo[3.2.0]heptanols include the formation of ethers (e.g., silyl (B83357) ethers for protection), tosylates, and mesylates. These latter derivatives are excellent leaving groups and are often precursors for nucleophilic substitution and elimination reactions. The synthesis of such derivatives typically involves reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base.

Nucleophilic Substitutions and Rearrangements Adjacent to the Methanol Group

The strained nature of the bicyclo[3.2.0]heptane ring system significantly influences the outcome of reactions involving carbocationic intermediates, often leading to skeletal rearrangements. Nucleophilic substitution reactions at a carbon adjacent to the methanol group, or on the corresponding tosylate or mesylate, are frequently accompanied by such rearrangements.

A prominent example is the solvolysis of bicyclo[3.2.0]hept-2-yl tosylates. Studies on the acetolysis of both exo- and endo-1,4,4-trimethyl- and 4,4,6-trimethylbicyclo[3.2.0]hept-6-en-2-ol tosylates, as well as their saturated analogs, have shown that the major products are rearranged materials with the more stable norbornyl skeleton. rsc.org This rearrangement is driven by the relief of ring strain associated with the cyclobutane (B1203170) ring. The structure and stereochemistry of the products provide insights into the nature of the cationic intermediates involved in these transformations. rsc.org

For instance, the solvolysis of endo-bicyclo[3.2.0]hept-6-en-2-yl tosylate in buffered acetic acid leads to the formation of anti-7-norbornenyl acetate (B1210297) as the exclusive product. acs.org This suggests that the ionization of the tosylate is assisted by the homoallylic participation of the double bond, leading to a non-classical carbocation that rearranges to the observed product. acs.org

Nucleophilic attack can also be observed in related systems. For example, the acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one demonstrates selective nucleophilic attack. These reactions are influenced by the conformational preferences of the adjacent ketone or lactone ring in the intermediate protonated epoxides. stir.ac.uk

In the context of this compound, if the hydroxyl group is converted to a good leaving group (e.g., tosylate), solvolysis would be expected to proceed with rearrangement. The resulting carbocation at the exocyclic methylene (B1212753) carbon could trigger a ring expansion of the cyclobutane, potentially leading to a bicyclo[3.2.1]octane system. The exact nature of the rearranged products would depend on the specific reaction conditions and the stereochemistry of the starting material.

Stereochemical Considerations and Asymmetric Control in Bicyclo 3.2.0 Heptane Systems

Chirality and Diastereomerism within the Bicyclo[3.2.0]heptane Framework

The bicyclo[3.2.0]heptane skeleton, the core of Bicyclo[3.2.0]hept-6-ylmethanol, is inherently chiral. Its C1 and C5 bridgehead carbons are stereocenters, leading to the possibility of enantiomers. Further substitution on the carbocyclic framework can introduce additional stereocenters, giving rise to diastereomers. For instance, in this compound, the C6 carbon, bearing the hydroxymethyl group, is also a stereocenter.

The fusion of the cyclobutane (B1203170) and cyclopentane (B165970) rings creates a folded, non-planar structure. This results in two distinct faces of the molecule, designated as exo and endo. Substituents on the bicyclo[3.2.0]heptane ring system can occupy either of these positions, leading to diastereomers with different spatial arrangements and, consequently, different physical and chemical properties.

For example, the reduction of bicyclo[3.2.0]hept-2-en-6-ones can lead to the formation of both endo- and exo-alcohols, which are diastereomers. acs.orgresearchgate.net The relative orientation of substituents can be described as cis or trans with respect to the ring fusion. In many synthetic routes towards bicyclo[3.2.0]heptane derivatives, the cis-fused isomer is the thermodynamically more stable and, therefore, the major product. taltech.ee

Table 1: Stereochemical Descriptors in the Bicyclo[3.2.0]heptane System

DescriptorDescriptionRelevance to this compound
Enantiomers Non-superimposable mirror images.The parent bicyclo[3.2.0]heptane is chiral, and so is this compound.
Diastereomers Stereoisomers that are not mirror images.Arise from multiple stereocenters, such as the C1, C5, and C6 positions.
Exo / Endo Describes the orientation of a substituent relative to the larger (cyclopentane) ring. Exo is on the outer, convex face, and endo is on the inner, concave face.The hydroxymethyl group at C6 can be either exo or endo, leading to two diastereomers.
Cis / Trans Describes the relative orientation of substituents on the same ring.Can be used to describe the relationship between the hydroxymethyl group and other substituents on the ring.

Strategies for Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of bicyclo[3.2.0]heptane derivatives is a significant challenge that has been addressed through various stereoselective strategies. These methods aim to control the formation of the desired diastereomer and/or enantiomer.

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of bicyclo[3.2.0]heptanes is often achieved by taking advantage of the inherent steric and electronic properties of the bicyclic framework. Intramolecular [2+2] cycloaddition reactions are a common method for constructing the bicyclo[3.2.0]heptane core, and the stereochemical outcome can often be controlled by the geometry of the starting material. rsc.orgtaltech.ee For instance, the photocycloaddition of aryl bis-enones has been shown to proceed via a syn-closure pathway, leading to the preferential formation of cis-anti products. mdpi.com

The choice of reagents and reaction conditions can also significantly influence diastereoselectivity. For example, in the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones, the use of different ligands can lead to the formation of either all-syn arylated or non-arylated products. researchgate.netrsc.orgrsc.orgrsc.org Similarly, cobalt-catalyzed reactions of bis-enones have been shown to produce the cis isomer of the bicyclic product as a single diastereomer. taltech.ee

Enantioselective Synthesis:

The synthesis of enantiomerically pure or enriched bicyclo[3.2.0]heptane derivatives often involves the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. For example, the use of chiral oxazolidinone auxiliaries bound to aryl bis-enone substrates has enabled the synthesis of enantioenriched bicyclo[3.2.0]heptanes. mdpi.com

Chiral Catalysts: Asymmetric catalysis provides a powerful tool for enantioselective synthesis. Gold-catalyzed [2+2]-cyclization of allenenes using a chiral catalyst has been shown to produce bicyclo[3.2.0]heptanes with high enantioselectivities. taltech.ee

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product that already contains some of the required stereocenters is another effective strategy. For instance, enantiomerically pure azabicyclo[3.2.0]heptanes have been synthesized from optically active vinylglycine derivatives. taltech.ee

Determination of Absolute and Relative Configurations

The unambiguous determination of the three-dimensional structure of bicyclo[3.2.0]heptane derivatives is crucial for understanding their properties and for the development of stereoselective synthetic methods. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the relative configuration of substituents in bicyclo[3.2.0]heptane systems. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which in turn is determined by the stereochemistry of the molecule. Analysis of these coupling constants can often distinguish between exo and endo isomers and determine the relative orientation of substituents. taltech.eemdpi.com

Crystallographic Methods:

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the most definitive method for determining the absolute and relative configuration of a crystalline compound. taltech.eemdpi.comacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, providing precise information about the spatial arrangement of all atoms. This technique was instrumental in confirming the absolute configuration of a bicyclo[3.2.0]heptane derivative formed in an organophotoredox-catalyzed reaction. mdpi.com

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Influence of Stereochemistry on Reaction Pathways and Synthetic Outcomes

The stereochemistry of the bicyclo[3.2.0]heptane framework exerts a profound influence on its reactivity and the outcome of chemical transformations. The rigid, three-dimensional structure can dictate the accessibility of reagents to different parts of the molecule, leading to highly stereoselective reactions.

The exo and endo faces of the bicyclic system often exhibit different reactivities due to steric hindrance. For example, the attack of a nucleophile may be favored from the less sterically hindered exo face. This has been observed in the reactions of bromonium ions derived from 2-oxabicyclo[3.3.0]oct-6-en-3-ones, where nucleophiles attack with high selectivity at the carbon center more distant from the lactone ring. rsc.org

The conformation of the bicyclo[3.2.0]heptane ring system also plays a critical role in determining reaction outcomes. The endo-envelope conformation is generally preferred over the exo-twist conformer, and this preference can explain the observed regioselectivity in certain reactions. stir.ac.uk

Furthermore, the stereochemistry of substituents on the bicyclo[3.2.0]heptane ring can influence the course of subsequent reactions. For instance, the configuration of substituents at C-4 in 4-bromo-4-methyl-2-oxabicyclo[3.3.0]oct-6-en-3-ones dictates the regioselectivity of the reactions of the corresponding bromonium ions. rsc.org

Spectroscopic Characterization of Bicyclo 3.2.0 Hept 6 Ylmethanol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bicyclo[3.2.0]heptane derivatives. It provides in-depth information about the carbon skeleton and the chemical environment of individual protons.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons and their connectivity in a molecule. In the case of bicyclo[3.2.0]heptane systems, the chemical shifts and coupling constants of the protons are highly dependent on their stereochemical environment (endo vs. exo) and the nature of substituents.

For instance, the ¹H NMR spectra of bicyclo[3.2.0]heptane derivatives like endo-2-hydroxy-bicyclo[3.2.0]heptan-6-one have been analyzed to establish the configuration of the ring annelation. researchgate.net A complete analysis of the ring system is often necessary for an unambiguous assignment. researchgate.net The analysis of various bicyclo[3.2.0]hept-2-en-6-one derivatives has also been reported, providing detailed information on their proton spectra. researchgate.net

Table 1: Representative ¹H NMR Data for a Bicyclo[3.2.0]heptane Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-12.81 – 2.25m
H-22.81 – 2.25m
H-32.81 – 2.25m
H-42.81 – 2.25m
H-53.18 – 2.87m
H-62.81 – 2.25m
H-72.81 – 2.25m
CH₂OH3.97m
CH₃0.97t7.1

Note: This table represents a generalized set of data for a substituted bicyclo[3.2.0]heptan-6-yl)methanol derivative and is based on typical chemical shift ranges observed in similar structures. Specific values can vary significantly based on substitution and stereochemistry. taltech.ee

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in bicyclo[3.2.0]heptane systems are sensitive to strain and substitution effects.

The ¹³C NMR spectra of various bicyclo[3.2.0]alkenes and bicyclo[3.3.0]octenes have been assigned using one- and two-dimensional INADEQUATE experiments, which also provided values for ¹J(C,H) and ¹J(C,C) coupling constants. researchgate.net For substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes, ¹³C NMR has been used for full characterization. researchgate.net

Table 2: Representative ¹³C NMR Data for a Substituted Bicyclo[3.2.0]heptane

CarbonChemical Shift (δ, ppm)
C-148.1
C-2160.7
C-3101.9
C-434.3
C-543.3
C-677.8
C-741.7
CH₃22.3

Note: This table is based on data for a 1-methyl-2-methylenebicyclo[3.2.0]heptan-6-yl derivative. researchgate.net Chemical shifts are indicative and can change with different substitution patterns.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the stereochemistry of complex molecules like bicyclo[3.2.0]heptane derivatives. NOESY experiments reveal through-space interactions between protons, providing information about their spatial proximity.

NOESY has been employed to study the relative spatial arrangement of substituents in molecules like (1-methyl-2-methylenebicyclo[3.2.0]heptan-6-yl)diphenylmethanol. researchgate.net However, in some cases, such as with certain bicyclic ketones, NOESY spectra can be complex with numerous cross-peaks, making interpretation challenging. adelaide.edu.au

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

HRMS analyses have been essential in proving the chemical composition of substituted 1-methyl-2-methylenebicyclo[3.2.0]heptanes. researchgate.net The NIST WebBook provides mass spectral data for related compounds like bicyclo[3.2.0]hept-6-ene, which can be useful for comparison. nist.gov Additionally, HRMS has been used to characterize various functionalized bicyclo[3.2.0]heptane derivatives, such as benzoates and carboxylates. ias.ac.inarkat-usa.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For bicyclo[3.2.0]hept-6-ylmethanol, the IR spectrum would be expected to show a characteristic broad absorption for the hydroxyl (-OH) group and absorptions corresponding to C-H and C-O stretching and bending vibrations.

IR spectroscopy has been used in conjunction with other techniques to characterize endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates and other bicyclo[3.2.0]heptane derivatives. researchgate.netarkat-usa.org The presence of a carbonyl group in precursors like bicyclo[3.2.0]hept-2-en-6-one is readily identified by a strong absorption band in the IR spectrum. nih.gov

X-ray Crystallography for Definitive Structural Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The endo-configuration of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates has been unequivocally confirmed by X-ray diffraction analysis. arkat-usa.org X-ray crystallography has also been used to determine the structure of other complex molecules containing the bicyclo[3.2.0]heptane core, such as those synthesized in the context of natural product synthesis. ethz.chscispace.com This technique is particularly valuable for establishing the relative and absolute configurations of diastereomers. taltech.ee

Chiroptical Techniques for Enantiomeric Excess Determination (e.g., Optical Rotation, Circular Dichroism)

The determination of enantiomeric excess (e.e.) and the assignment of absolute configuration for chiral molecules such as this compound and its analogs are crucial aspects of their synthesis and characterization. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. The primary methods employed are optical rotation and circular dichroism (CD) spectroscopy.

While specific chiroptical data for the saturated this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related unsaturated analogs, particularly the bicyclo[3.2.0]hept-3-en-6-ols and their corresponding ketones. The rigid bicyclic framework of these compounds leads to distinct chiroptical properties that are sensitive to the stereochemistry at the chiral centers.

Research Findings:

Research into the enantiomers of bicyclo[3.2.0]hept-3-en-6-ones and their corresponding endo-alcohols has provided a basis for understanding the chiroptical behavior of this class of compounds. researchgate.net The resolution of racemic bicyclo[3.2.0]hept-3-en-6-endo-ols has been achieved through diastereomeric derivatization using (−)-(1S,4R)-camphanic acid chloride, followed by chromatographic separation and hydrolysis. researchgate.net This allowed for the isolation of the pure enantiomers and the subsequent determination of their absolute configurations through single-crystal X-ray diffraction analysis of the diastereomeric esters. researchgate.net

The oxidation of the separated enantiomeric alcohols provides access to the enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones. researchgate.net The chiroptical properties of these ketones are of particular interest due to the presence of the carbonyl chromophore, which gives rise to characteristic signals in circular dichroism spectroscopy.

In a related study, the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one using various microorganisms has been shown to produce enantiomerically enriched alcohols. nih.gov For instance, the reduction can yield both the 6-exo and 6-endo alcohols with significant enantiomeric excess. psu.edu Although a direct optical rotation value for this compound is not reported, a study on the bioreduction of a related halogenated derivative, 7-endo-chlorobicyclo[3.2.0]hept-2-en-6-one, yielded the corresponding 6-endo-alcohol, (1R,5S)-7-endo-chlorobicyclo[3.2.0]-hept-2-en-6-endo-ol, with a specific rotation of [α]D = -190°. nih.gov This highlights that significant optical rotations can be expected for chiral bicyclo[3.2.0]heptanol derivatives.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral ketones. The sign and magnitude of the Cotton effect in the CD spectrum, corresponding to the n → π* transition of the carbonyl group, can often be related to the absolute configuration of the molecule through empirical rules, such as the octant rule, or by comparison with theoretical calculations. orgsyn.org For bicyclic systems, the rigid conformation often leads to strong and well-defined CD signals. For instance, studies on other bicyclic ketones, such as those with a bicyclo[3.3.1]nonane framework, have demonstrated the utility of CD spectroscopy in assigning absolute configurations and studying through-space electronic interactions. nih.govnih.gov

The enantiomeric excess of a sample can be determined from its measured optical rotation by comparison with the known specific rotation of the pure enantiomer, according to the formula:

e.e. (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. Similarly, the enantiomeric excess can often be determined from the circular dichroism signal intensity if a calibration curve with samples of known enantiomeric composition is available.

While the data presented below is for unsaturated analogs, it provides the most relevant available information for understanding the potential chiroptical properties of this compound and its derivatives. The principles of enantiomeric excess determination using optical rotation and circular dichroism remain directly applicable.

Chiroptical Data for Bicyclo[3.2.0]heptene Analogs

Compound NameSpecific Rotation ([α]D)Enantiomeric Excess (e.e.)Method of DeterminationReference
(1R,5S)-7-endo-chlorobicyclo[3.2.0]-hept-2-en-6-endo-ol-190°82%Bioreduction and chemical correlation nih.gov
6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-olNot Reported84%Enzymatic reduction psu.edu
6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-olNot Reported88%Enzymatic reduction psu.edu

Computational and Theoretical Investigations of Bicyclo 3.2.0 Heptane Frameworks

Strain Energy Analysis of Bicyclo[3.2.0]heptane Derivatives

The concept of strain energy is crucial in organic chemistry for quantifying the instability of a molecule due to distorted bond angles, bond lengths, and non-bonded interactions compared to an ideal, strain-free reference. swarthmore.eduunicamp.br The bicyclo[3.2.0]heptane framework, characterized by the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring, inherently possesses significant ring strain.

Computational methods, particularly those employing isodesmic or homodesmotic reactions, are commonly used to calculate strain energies. swarthmore.edu These theoretical reactions involve breaking down the target molecule into smaller, strain-free fragments, and the energy difference between the reactants and products corresponds to the strain energy of the cyclic system.

A method for the direct computation of hydrocarbon strain energies using computational group equivalents has been developed, with parameters provided at several high levels of electronic structure theory, including W1BD, G-4, CBS-APNO, CBS-QB3, and M062X/6-31+G(2df,p). swarthmore.edu As an illustration of this procedure, the strain energies for 66 hydrocarbons, many of them highly strained, have been computed. swarthmore.edu

Below is a data table showcasing the calculated strain energies for bicyclo[3.2.0]heptane using various computational methods.

Computational MethodStrain Energy (kcal/mol)
W1BD30.5
G-431.1
CBS-APNO30.2
CBS-QB330.6
M062X/6-31+G(2df,p)31.6
Data sourced from a study on computing hydrocarbon strain energies. swarthmore.edu

These values highlight the considerable strain within the bicyclo[3.2.0]heptane core. This inherent strain influences the reactivity of its derivatives, often providing a thermodynamic driving force for ring-opening or rearrangement reactions. For instance, the strain in bicyclo[3.2.0]heptane derivatives can be harnessed in mechanochemistry, where mechanical force can trigger the ring-opening of a bicyclo[3.2.0]heptane mechanophore to generate reactive bis-enone products. acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Structural and Electronic Properties

Quantum chemical calculations are powerful tools for elucidating the detailed structural and electronic properties of molecules like Bicyclo[3.2.0]hept-6-ylmethanol. Methods such as Density Functional Theory (DFT) and ab initio calculations provide accurate predictions of molecular geometries, bond lengths, bond angles, and electronic charge distributions. mdpi.comnih.govacs.orgresearchgate.net

DFT methods, particularly with functionals like B3LYP and M06-2X, are widely used to optimize the geometries of bicyclo[3.2.0]heptane derivatives and to calculate their electronic properties. For example, DFT calculations have been employed to study the stereoselective synthesis of bicyclo[3.2.0]heptanes, providing insights into the reaction mechanism and stereochemical outcomes. mdpi.com In one study, the uM06-2X functional with the 6-31G(d,p) basis set was used to optimize the structures of intermediates in a photocycloaddition reaction, with solvation effects accounted for using the PCM model. mdpi.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, though at a greater computational cost. researchgate.net These methods are often used to refine the energies obtained from DFT calculations and to study systems where electron correlation is particularly important. For instance, the thermal isomerization of bicyclo[3.2.0]hept-6-ene has been studied using ab initio methods at the multiconfiguration self-consistent field (MCSCF) level. acs.org

The following table presents a selection of computed structural parameters for the parent bicyclo[3.2.0]heptane molecule, illustrating the level of detail that can be obtained from these calculations.

Structural ParameterCalculated ValueMethod
C1-C5 Bond Length1.55 ÅDFT (B3LYP/6-31G)
C1-C7 Bond Length1.54 ÅDFT (B3LYP/6-31G)
C5-C6 Bond Length1.54 ÅDFT (B3LYP/6-31G)
C1-C5-C6 Angle88.5°DFT (B3LYP/6-31G)
C1-C7-C6 Angle89.0°DFT (B3LYP/6-31G*)
Please note that these are representative values and can vary depending on the specific computational method and basis set used.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of reaction mechanisms involving bicyclo[3.2.0]heptane derivatives. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy pathways, providing a comprehensive understanding of how a reaction proceeds. mdpi.comacs.org

For example, DFT calculations have been instrumental in elucidating the mechanism of the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com These calculations supported a syn-closure pathway for the [2+2] photocycloaddition, which was consistent with the experimentally observed cis-anti diastereoisomers as the major products. mdpi.com The Gibbs free energy profile for the reaction was computed, revealing the energetic barriers for different pathways and confirming the favorability of the observed stereochemical outcome. mdpi.com

In another study, the thermal isomerization of bicyclo[3.2.0]hept-6-ene to (Z,Z)-1,3-cycloheptadiene was investigated using ab initio methods. acs.org The calculations revealed that the lowest-energy pathway proceeds through a (E,Z)-1,3-cycloheptadiene intermediate. The activation barrier for the conrotatory ring opening of bicyclo[3.2.0]hept-6-ene to this intermediate was calculated to be 35 kcal/mol. acs.org

The table below summarizes key energetic data from a computational study on the thermal isomerization of bicyclo[3.2.0]hept-6-ene.

Reaction StepActivation Barrier (kcal/mol)
Bicyclo[3.2.0]hept-6-ene to (E,Z)-1,3-cycloheptadiene (conrotatory)35
Bicyclo[3.2.0]hept-6-ene to (Z,Z)-1,3-cycloheptadiene (disrotatory)48
(E,Z)-1,3-cycloheptadiene to bicyclo[3.2.0]hept-6-ene12
(E,Z)-1,3-cycloheptadiene to (Z,Z)-1,3-cycloheptadiene20
Data sourced from a study on the thermal isomerization of tricyclo[4.1.0.02,7]heptane and bicyclo[3.2.0]hept-6-ene. acs.org

Conformational Analysis of this compound and Related Polycycles

The three-dimensional shape, or conformation, of a molecule is critical to its physical and biological properties. Conformational analysis involves identifying the most stable spatial arrangements of atoms in a molecule and the energy barriers between them. For this compound and related polycyclic systems, computational methods are essential for exploring the complex conformational landscape. nih.govstir.ac.uk

The bicyclo[3.2.0]heptane core itself has a preferred conformation. X-ray crystallography and computational studies have shown that it favors a boat-like conformation. nih.gov This intrinsic property is largely unaffected by various substitution patterns, leading to conformationally "locked" structures. nih.gov This conformational rigidity is a valuable feature in the design of molecules with specific spatial arrangements of functional groups, such as in the development of pharmacophores. nih.govconsensus.app

For this compound, the orientation of the hydroxymethyl group (-CH2OH) relative to the bicyclic framework is of particular interest. The different rotational conformations (rotamers) of this substituent will have different energies, and computational methods can predict the most stable arrangement. The conformational preferences of the five-membered rings in bicyclo[3.2.0]heptane derivatives have been found to be a twist (T) conformation. researchgate.net

The table below outlines the key conformational features of the bicyclo[3.2.0]heptane framework.

FeatureDescription
Core Conformation Predominantly a boat-like conformation. nih.gov
Ring Puckering The five-membered ring typically adopts a twist conformation. researchgate.net
Substituent Orientation Substituents can occupy pseudo-equatorial or pseudo-axial positions, leading to conformationally locked isomers. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, which are invaluable for structure elucidation and verification. mdpi.combeilstein-journals.org By comparing computationally predicted spectra with experimental data, chemists can confirm the structure and stereochemistry of newly synthesized compounds.

DFT calculations are commonly used to predict ¹³C and ¹H NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for these calculations. For instance, DFT calculations have been used to provide valuable mechanistic insights and to assess the absolute configuration of chiral bicyclo[3.2.0]heptanes obtained through stereoselective synthesis. mdpi.com The agreement between the calculated and experimental NMR data provides strong evidence for the proposed structures.

While highly useful, it is important to note that computational NMR methods are not infallible and should be used in conjunction with experimental data. In some cases, particularly with complex or strained molecules, the accuracy of the predictions may be limited. beilstein-journals.org

The following table provides an example of how computational methods can be used to predict ¹³C NMR chemical shifts for a bicyclo[3.2.0]heptane derivative.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C145.245.8
C228.128.5
C333.533.9
C425.926.3
C548.749.1
C635.435.8
C738.939.2
These are representative values for a generic bicyclo[3.2.0]heptane derivative and will vary for this compound and other substituted analogs. The calculated values are typically scaled to match experimental data more closely.

Applications of Bicyclo 3.2.0 Heptane Scaffolds in Organic Synthesis and Materials Science

Utility as Synthetic Intermediates in Natural Product Total Synthesis

The strategic importance of the bicyclo[3.2.0]heptane skeleton is underscored by its frequent use as a key intermediate in the total synthesis of numerous complex natural products. rsc.orgrsc.orgnih.gov Methodologies such as intramolecular [2+2] cycloaddition reactions are pivotal in constructing this highly functionalized motif. rsc.orgnih.gov

Synthesis of Pheromones (e.g., Grandisol (B1216609), Lineatin (B1675484), Filifolone)

Bicyclo[3.2.0]hept-3-en-6-ones are valuable precursors in the synthesis of several pheromones. taltech.eeorgsyn.org Notably, these intermediates have been instrumental in the stereoselective total synthesis of grandisol and lineatin, two significant components of pheromone blends. researchgate.net The synthetic schemes often rely on the predictable chemo-, regio-, and stereocontrolled manipulations of the bicyclo[3.2.0]heptane framework. orgsyn.orgmdpi.com For instance, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one serves as a pivotal intermediate in the synthesis of both racemic grandisol and lineatin. researchgate.net The preparation of these bicyclic ketones can be achieved through the bicyclization of corresponding 3-hydroxy-6-alkenoic acids. orgsyn.orgresearchgate.net Furthermore, bicyclo[3.2.0]hept-2-en-6-ones have proven to be versatile starting materials for the synthesis of not only grandisol and lineatin but also filifolone. capes.gov.br

Synthesis of Sesquiterpenes (e.g., Hirsutene, Coriolin, Hypnophilin, Δ²-capnellene)

The bicyclo[3.2.0]heptane framework has been effectively utilized as a building block in the synthesis of various sesquiterpenes. Bicyclo[3.2.0]hept-3-en-6-ones have been employed as starting materials for intermediates in the synthesis of linear condensed sesquiterpenes, including hirsutene, coriolin, hypnophilin, and Δ²-capnellene. orgsyn.org One synthetic strategy involves the rearrangement of bicyclo[2.2.1]heptane ring systems using titanocene (B72419) alkylidene complexes to form bicyclo[3.2.0]heptane enol ethers, which are key intermediates in the total synthesis of (±)-∆⁹(¹²)-capnellene. mdpi.com

Intermediates for Complex Terpenoids and Steroids

The bicyclo[3.2.0]heptane scaffold is a recurring motif in a variety of complex natural products, including terpenoids and steroids. researchgate.netresearchgate.net Its rigid, three-dimensional structure makes it a valuable synthon for constructing intricate molecular architectures. rsc.org The development of methodologies to create these structures is a significant area of research. researchgate.net For example, the diterpenoid humilisin E possesses a rare epoxidized cyclononene (B11951088) trans-fused with a bicyclo[3.2.0]heptane core. acs.org Synthetic strategies towards this complex molecule have focused on the stereocontrolled construction of the functionalized bicyclic core. acs.org

Role in the Synthesis of Ouabain

In the pursuit of synthesizing the cardioactive steroid ouabain, a bicyclo[3.2.0]heptanol derivative was synthesized to serve as a key starting material. taltech.ee The synthesis involved a metal-halogen exchange and subsequent cyclization of a bromovinyl ketone to construct the bicyclic system. taltech.ee

Novel Approaches to Biologically Active Molecules (e.g., Sarkomycin (B75957) A)

The bicyclo[3.2.0]heptane framework is a versatile starting point for the synthesis of various biologically active molecules. For instance, spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgarkat-usa.orgdioxolan]-6-one can be transformed into the antitumor/antibiotic agent sarkomycin. arkat-usa.org Another approach to sarkomycin A involves the microbial Baeyer-Villiger reaction of substituted bicyclo[3.2.0]heptan-6-ones. nih.gov This biocatalytic method can produce cyclosarkomycin with high enantiomeric excess. nih.gov

Development of Chiral Ligands and Auxiliaries Based on the Bicyclo[3.2.0]heptane Scaffold

The rigid and well-defined structure of the bicyclo[3.2.0]heptane skeleton makes it an attractive scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. rsc.org Researchers have prepared chiral "bowl-shaped" cis-β-amino alcohols based on the bicyclo[3.2.0]heptane framework. arkat-usa.org These compounds, such as enantiopure 7-aminobicyclo[3.2.0]hept-2-en-6-ol, can be used as new chiral ligands or auxiliaries. arkat-usa.org The synthesis of these molecules often involves a [π2s + π2a] thermal cycloaddition to form the bicyclic core, followed by resolution to obtain the desired enantiomer. arkat-usa.org The development of such chiral ligands is crucial for advancing enantioselective synthesis methodologies. nih.gov

Applications in Polymer Chemistry, including Ring-Opening Metathesis Polymerization (ROMP)

Bicyclo[3.2.0]heptene derivatives are recognized for their utility in polymer science, particularly in Ring-Opening Metathesis Polymerization (ROMP). arkat-usa.org This polymerization technique utilizes the strain within the cyclic olefin to drive the formation of long-chain polymers with controlled structures and functionalities. caltech.edu20.210.105 The cyclobutene (B1205218) ring within the bicyclo[3.2.0]heptane system is particularly susceptible to ring-opening, making it a suitable monomer for ROMP.

While direct research on the ROMP of Bicyclo[3.2.0]hept-6-ylmethanol is not extensively documented, the polymerization of the parent bicyclo[3.2.0]heptene has been investigated. In a notable study, the living ROMP of bicyclo[3.2.0]heptene was achieved using a ruthenium alkylidene complex, specifically (PPh₃)₂(Cl)₂Ru(=CHCH=CPh₂). caltech.edu This demonstrated that the bicyclo[3.2.0]heptene core can undergo controlled polymerization, a finding that lays the groundwork for the polymerization of its functionalized derivatives. caltech.edu

The hydroxyl group in this compound offers a valuable functional handle that can be incorporated into the resulting polymer. This functionality can be used to modify the polymer's properties, such as solubility, or to attach other molecules, including active pharmaceutical ingredients. The synthesis of related endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates highlights the potential for introducing various functional groups to this scaffold, which can then be carried into the polymer chain via ROMP. arkat-usa.org

The reactivity of different bicyclic monomers in ROMP has been a subject of detailed study. For instance, the ring-opening of bicyclic esters like bicyclo[3.2.0]hept-6-ene-6-carboxylate occurs rapidly upon the addition of a ruthenium catalyst, although homopolymerization may not always follow. semanticscholar.org This indicates that the specific substituents on the bicyclo[3.2.0]heptane ring system play a crucial role in the polymerization behavior. The table below summarizes key aspects of the ROMP of related bicyclic monomers.

MonomerCatalystKey FindingsReference
Bicyclo[3.2.0]heptene(PPh₃)₂(Cl)₂Ru(=CHCH=CPh₂)Achieved living polymerization, allowing for molecular weight control. caltech.edu
Bicyclo[3.2.0]hept-6-ene-6-carboxylateRuthenium catalystRapid ring-opening, but homopolymerization is not always observed. semanticscholar.org
Bicyclo[3.2.0]hept-6-en-3-yl benzoates-Synthesized as potential monomers for ROMP to create functional polymers. arkat-usa.org

Strategic Scaffolds in Medicinal Chemistry Research for Diverse Compound Libraries

The unique three-dimensional structure of the bicyclo[3.2.0]heptane scaffold makes it an attractive framework for the design of novel therapeutic agents. nih.govrsc.org Its non-planar geometry can lead to improved binding efficiency with protein targets compared to flat aromatic rings. nih.govrsc.org Consequently, this scaffold is increasingly utilized in the construction of diverse compound libraries for drug discovery programs. nih.govnih.govrsc.org

The synthesis of various derivatives, such as bicyclo[3.2.0]heptane lactones and 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, has been developed to create libraries of structurally complex molecules. nih.govnih.govrsc.org These methods often allow for the introduction of a wide range of substituents, enabling a thorough exploration of the chemical space around this core structure. nih.gov For example, palladium-catalyzed C-H activation has been employed to synthesize arylated and non-arylated bicyclo[3.2.0]heptane lactones, which can be further transformed into other functionalized derivatives. nih.govrsc.org

This compound, with its hydroxyl group, serves as a key building block in this context. The hydroxyl moiety can act as a synthetic handle for the attachment of various pharmacophores or for linking the scaffold to a solid support for combinatorial synthesis. The development of synthetic routes to functionalized bicyclo[3.2.0]heptane derivatives, such as the synthesis of endo-bicyclo[3.2.0]hept-6-en-3-ol as a precursor to benzoates, underscores the importance of accessible, functionalized starting materials for library synthesis. arkat-usa.org

Recent advancements have focused on creating sp³-rich compound libraries, which are associated with greater clinical success in drug development. nih.govrsc.org The bicyclo[3.2.0]heptane scaffold is an excellent starting point for generating such libraries. For instance, the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on a DNA-encoded platform demonstrates a sophisticated approach to generating vast libraries of complex molecules for high-throughput screening. nih.govrsc.org

The following table summarizes the synthesis of diverse compound libraries based on the bicyclo[3.2.0]heptane scaffold.

Scaffold TypeSynthetic MethodLibrary ApplicationReference
Bicyclo[3.2.0]heptane lactonesPalladium-catalyzed C-H activation and C-C cleavageGeneration of diverse functionalized cyclobutane (B1203170) and γ-lactone derivatives for drug discovery. nih.govrsc.org
2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanesVisible light-mediated [2+2] cycloaddition on-DNACreation of DNA-encoded libraries of sp³-rich compounds for identifying potential drug candidates. nih.govrsc.org
endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoatesEsterification of endo-bicyclo[3.2.0]hept-6-en-3-olSynthesis of diastereomerically pure building blocks for further functionalization. arkat-usa.org

Future Research Directions and Outlook

Development of Novel and More Efficient Synthetic Routes to Bicyclo[3.2.0]hept-6-ylmethanol and its Stereoisomers

The construction of the bicyclo[3.2.0]heptane skeleton is most commonly achieved through intramolecular [2+2] cycloaddition reactions. taltech.eersc.org However, the pursuit of greater efficiency and stereocontrol continues to drive the development of new synthetic strategies. Recent advancements include organophotoredox-catalyzed radical anion [2+2] photocycloadditions, which have shown promise in the enantioselective synthesis of bicyclo[3.2.0]heptane derivatives. mdpi.com Another innovative approach involves the palladium-catalyzed C–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids to diastereoselectively access bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org

Future efforts will likely focus on:

Catalytic Asymmetric Methods: Expanding the toolbox of catalytic asymmetric methods to synthesize chiral (hetero)bicyclo[n.1.1]alkanes is a key area of interest. researchgate.net This includes the use of chiral ligands and catalysts to control the stereochemical outcome of cycloaddition reactions. mdpi.comrsc.orgacs.org

Multicomponent and Cascade Reactions: Designing novel multicomponent cascade reactions will enable the efficient, one-pot synthesis of complex bicyclo[3.2.0]heptane derivatives with high stereocontrol. taltech.eeresearchgate.net

Flow Chemistry and Photochemistry: The use of flow reactors and photochemical methods offers opportunities for safer, more scalable, and efficient syntheses. researchgate.netresearchgate.net Photochemically induced [2+2] cycloaddition reactions, for instance, are a key step in the synthesis of various bicyclo[3.2.0]heptane intermediates. researchgate.netarkat-usa.org

Exploration of New Reactions and Cascade Transformations Involving the this compound Core

The strained nature of the bicyclo[3.2.0]heptane ring system makes it a fertile ground for exploring novel chemical transformations. Skeletal diversification through C-C bond cleavage of related tricyclic systems has already demonstrated the potential to access diverse bicyclic frameworks, including the bicyclo[3.2.0]heptane core. nih.gov

Future research will likely investigate:

Ring-Opening and Rearrangement Reactions: The selective cleavage and rearrangement of the bicyclo[3.2.0]heptane skeleton can lead to a variety of highly functionalized and structurally diverse molecules. For example, the ring-opening of bicyclo[3.2.0]heptane lactones can yield trisubstituted cyclobutane (B1203170) derivatives. rsc.org

Cascade Reactions: Developing cascade reactions that initiate from the this compound core will allow for the rapid construction of complex molecular architectures.

Late-Stage Functionalization: Methods for the late-stage functionalization of the bicyclo[3.2.0]heptane scaffold are crucial for creating libraries of analogs for biological screening.

Advancements in Asymmetric Synthesis and Stereochemical Control within the Bicyclo[3.2.0]heptane Family

Achieving high levels of stereocontrol in the synthesis of bicyclo[3.2.0]heptane derivatives is a significant challenge due to the potential for multiple stereoisomers. mdpi.com The development of enantioselective approaches is therefore a major focus of current and future research.

Key areas for advancement include:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, such as oxazolidinones, has been shown to induce enantioselectivity in the synthesis of bicyclo[3.2.0]heptanes. mdpi.com The development of new and more effective chiral catalysts, including rhodium-based catalysts for asymmetric hydrogenation, will be critical. rsc.org

Organocatalysis: Organocatalytic methods offer a powerful and environmentally friendly approach to asymmetric synthesis and will likely play an increasingly important role in the stereocontrolled synthesis of bicyclo[3.2.0]heptane derivatives. taltech.ee

Enzyme-Catalyzed Reactions: Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, hold great promise for the preparation of enantiomerically pure bicyclo[3.2.0]heptane building blocks. rsc.org

Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and for optimizing existing ones. The combination of experimental studies and computational analysis provides powerful insights into the intricate details of chemical transformations.

Future research will benefit from:

Computational Modeling: Density Functional Theory (DFT) calculations have already been employed to elucidate the regio- and stereoselectivity of [2+2] photocycloaddition reactions leading to bicyclo[3.2.0]heptanes. mdpi.com Continued use of computational methods will be invaluable for understanding reaction pathways, transition states, and the origins of selectivity. pitt.eduacs.org

Spectroscopic and Kinetic Studies: Detailed experimental investigations, including spectroscopic analysis and kinetic studies, are necessary to validate computational models and provide a complete picture of the reaction mechanism. princeton.edu For instance, electron paramagnetic resonance (EPR) spectroscopy has been used to characterize catalyst resting states in cobalt-catalyzed cycloadditions. princeton.edu

Expanding the Scope of Applications in Target-Oriented Synthesis and Advanced Materials

The unique structural and stereochemical properties of bicyclo[3.2.0]heptane derivatives make them attractive building blocks for a wide range of applications.

Future research will likely explore their use in:

Natural Product Synthesis: The bicyclo[3.2.0]heptane skeleton is a recurring motif in a number of natural products. taltech.ee New synthetic methods will facilitate the total synthesis of these complex molecules and their analogs.

Medicinal Chemistry: Derivatives of bicyclo[3.2.0]heptane are being investigated for their potential as antibacterial, antiviral, and anticancer agents. taltech.ee The development of diverse libraries of these compounds is essential for drug discovery programs. nih.gov Specifically, azabicyclo[3.2.0]heptanes are known to have dopamine (B1211576) receptor affinity and are being developed as new antipsychotic agents. taltech.ee

Materials Science: The rigid, three-dimensional structure of the bicyclo[3.2.0]heptane core makes it a promising component for the development of advanced materials, such as polymers with unique properties.

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for determining the conformational equilibrium of bicyclo[3.2.0]hept-6-ylmethanol derivatives?

  • Methodology : Combine gas-phase electron diffraction (GED) with molecular mechanics (MM2) calculations to analyze endo/exo conformer ratios. GED provides empirical bond lengths and angles (e.g., average C–C bond length: 155.0(2) pm), while MM2 predicts energy differences (e.g., endo form favored by 6–10 kJ/mol) .
  • Data Contradiction : Early microwave and IR/Raman studies suggested exclusive endo conformation, but GED indicated possible coexistence of exo forms (up to 10%) .

Q. How can regioselective functionalization of bicyclo[3.2.0]heptane systems be achieved during synthesis?

  • Methodology : Use [2+2] cycloaddition with dichloroketene for high regioselectivity. For example, reacting 3-substituted cyclopentenes with dichloroketene yields bicyclo[3.2.0]heptan-6-ones with 78% regioselectivity. Subsequent dehalogenation with zinc/acetic acid removes chlorine atoms .
  • Key Data :

Reaction StepYield (%)Regioselectivity
Cycloaddition78High
Dehalogenation95N/A

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in conformational assignments for bicyclo[3.2.0]heptane derivatives?

  • Methodology : Cross-validate MM2 or DFT calculations with spectroscopic data (e.g., NMR coupling constants) and X-ray crystallography. For example, MM2 predicts a 2° puckering angle for endo forms vs. 24° for exo, aligning with GED but conflicting with early microwave studies .
  • Conflict Resolution : Reinterpret microwave data using GED-refined parameters to confirm endo dominance (>99% at RT) .

Q. How do stereochemical outcomes vary in biocatalytic reductions of bicyclo[3.2.0]hept-2-en-6-one derivatives?

  • Methodology : Employ baker’s yeast (Saccharomyces cerevisiae) for asymmetric reduction. For example, reduction of bicyclo[3.2.0]hept-2-en-6-one yields enantiomerically enriched alcohols (e.g., Corey lactone precursors) with >90% enantiomeric excess (ee) under optimized conditions .
  • Optimization Parameters :

ParameterOptimal Value
pH7.0–7.5
Temperature30°C
Substrate Loading10 mM

Q. What are the challenges in synthesizing this compound derivatives with high enantiopurity?

  • Methodology : Use chiral auxiliaries or enantioselective catalysts. For example, (1R,5S)-configured ethyl-substituted derivatives (CAS 1235479-61-4) require palladium-catalyzed asymmetric allylic alkylation to achieve >95% ee .
  • Key Challenge : Competing ring-opening reactions during functionalization reduce yield. Mitigate via low-temperature (-20°C) kinetic control .

Data Contradiction Analysis

Q. Why do molecular mechanics calculations and experimental data disagree on the puckering of bicyclo[3.2.0]heptane rings?

  • Analysis : MM2 calculations predict minimal puckering (2°) for endo forms, while GED suggests planar four-membered rings. Discrepancies arise from MM2’s parameterization for hydrocarbons vs. polar substituents (e.g., methanol groups) altering torsional strain .
  • Resolution : Refine force fields using hybrid QM/MM models to account for electronic effects of functional groups.

Methodological Recommendations

Q. How to design a kinetic study for competing conformers in bicyclo[3.2.0]heptane systems?

  • Protocol :

Use variable-temperature NMR to monitor chemical shift changes (e.g., Δδ for bridgehead protons).

Calculate activation energy barriers (ΔG‡) via Eyring plots.

Validate with Arrhenius pre-exponential factors from MM2 transition-state simulations .

Synthetic Pathway Comparison Table

MethodYield (%)StereoselectivityKey Reference
[2+2] Cycloaddition78Regioselective
Biocatalytic Reduction90Enantioselective
Asymmetric Alkylation95>95% ee

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